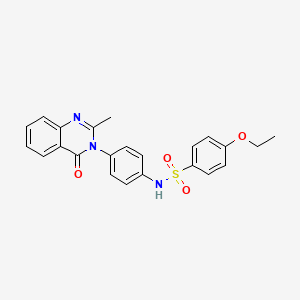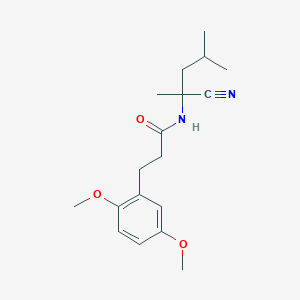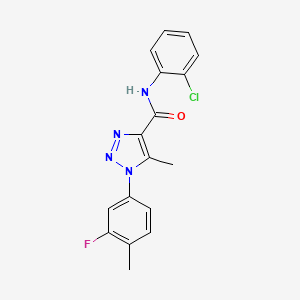
3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride” is a chemical compound with the CAS Number: 2094164-10-8 . It has a molecular weight of 213.07 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N4O.2ClH/c10-5(2-6-3-5)4-1-7-9-8-4;;/h1,6,10H,2-3H2,(H,7,8,9);2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s InChI key is CBPUUKSGIWLOHP-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Application in Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound structurally related to 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride, is a high-affinity, orally active human neurokinin-1 (h-NK1) receptor antagonist. It exhibits significant efficacy in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anti-Tubercular Activity
Research on azetidinone derivatives incorporating 1,2,4-triazole, closely related to this compound, has shown promising anti-tubercular activity. The study involved in silico designing and molecular docking to identify potential drug candidates, followed by synthesis and evaluation of these derivatives against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
Antifungal Applications
Compounds with a 1,2,3-triazole core, similar to the compound , have been synthesized and demonstrated effective antifungal activity against various Candida species. This indicates potential for development as antifungal agents (Lima-Neto et al., 2012).
Antibacterial Agents
Studies on azetidinone derivatives, structurally related to this compound, have shown significant antibacterial activity against various bacteria and fungi, indicating their potential as antibacterial agents (Mohite & Bhaskar, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is primarily associated with the regulation of mitochondrial function and metabolism.
Mode of Action
This compound acts as a selective inhibitor of SIRT3 . It exhibits higher selectivity towards SIRT3 compared to Sirt1 and Sirt2. The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively . This suggests that the compound binds to SIRT3 with a higher affinity, thereby inhibiting its activity.
Propiedades
IUPAC Name |
3-(2H-triazol-4-yl)azetidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c10-5(2-6-3-5)4-1-7-9-8-4;;/h1,6,10H,2-3H2,(H,7,8,9);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPUUKSGIWLOHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=NNN=C2)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2410660.png)
![N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2410661.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)
![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)


![1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2410671.png)
![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)
![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)